molecular formula C19H20F3N5S B10783206 3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

カタログ番号 B10783206
分子量: 407.5 g/mol
InChIキー: BPYSDNGSPDXKCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UP-5222-04: is a central acting non-narcotic analgesic compound. It has been studied for its potential to provide pain relief without the addictive properties associated with narcotic analgesics . This compound has garnered interest in the fields of medicine and pharmacology due to its unique mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of UP-5222-04 involves multiple steps, typically starting with the preparation of a key intermediate through a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as nitration, reduction, and cyclization. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of UP-5222-04 is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.

化学反応の分析

Types of Reactions: UP-5222-04 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, which are crucial intermediates in the synthesis of UP-5222-04.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of UP-5222-04 to enhance its efficacy or reduce side effects.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Palladium on carbon (Pd/C) is frequently used in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces amines.

科学的研究の応用

Chemistry: UP-5222-04 is used as a model compound in organic synthesis research. Its complex structure and reactivity make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, UP-5222-04 is investigated for its effects on cellular processes. Studies focus on its interaction with cellular receptors and its potential to modulate pain pathways.

Medicine: The primary application of UP-5222-04 in medicine is as an analgesic. Research is ongoing to determine its efficacy and safety in treating various types of pain, including chronic and neuropathic pain.

Industry: In the pharmaceutical industry, UP-5222-04 is explored as a lead compound for the development of new pain relief medications. Its non-narcotic nature makes it a promising candidate for reducing the risk of addiction associated with pain management.

作用機序

UP-5222-04 exerts its analgesic effects by interacting with specific molecular targets in the central nervous system. It binds to receptors that are involved in pain perception, such as the mu-opioid receptor, but without the addictive properties of traditional opioids. This interaction modulates the release of neurotransmitters, reducing the sensation of pain. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest a unique mechanism that differentiates it from other analgesics .

類似化合物との比較

Similar Compounds:

    Tramadol: Another central acting analgesic, but with a higher risk of addiction.

    Acetaminophen: A widely used analgesic with a different mechanism of action, primarily acting peripherally.

    Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also provides pain relief but through inhibition of cyclooxygenase enzymes.

Uniqueness of UP-5222-04: UP-5222-04 stands out due to its non-narcotic nature and central mechanism of action. Unlike tramadol, it has a lower potential for addiction. Compared to acetaminophen and ibuprofen, UP-5222-04 provides pain relief through a different pathway, potentially offering an alternative for patients who do not respond well to traditional analgesics.

If you have any specific questions or need further details, feel free to ask!

特性

分子式

C19H20F3N5S

分子量

407.5 g/mol

IUPAC名

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C19H20F3N5S/c20-19(21,22)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-18-24-23-17-6-1-2-7-27(17)18/h1-7,14H,8-13H2

InChIキー

BPYSDNGSPDXKCK-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=CC=CC(=C4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。